![molecular formula C19H18N4O3S B11087824 N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a chemical compound with the following structural formula:
C13H14N2O5
It consists of a thiazole ring, a morpholine group, and a nitrophenyl moiety. The compound’s systematic name is 3-(4-morpholino-3-nitrophenyl)acrylic acid . It is a solid substance with a molecular weight of 278.26 g/mol.
Preparation Methods
The synthetic routes to prepare this compound involve the condensation of appropriate precursors. While industrial production methods may vary, laboratory synthesis typically proceeds as follows:
Reaction: Condensation of 3-nitrobenzaldehyde with morpholine and thiosemicarbazide.
Conditions: Typically carried out in a solvent (such as ethanol or acetonitrile) under reflux.
Industrial Production: Large-scale production may involve modifications to improve yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding nitrophenylacrylic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenylamine group can undergo substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly used.
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anti-inflammatory or anticancer activity).
Industry: May find applications in dye synthesis or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
Uniqueness: Its combination of a thiazole ring, morpholine, and nitrophenyl group sets it apart.
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazoles or 2-mercaptothiazoles.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H18N4O3S/c24-23(25)17-8-4-5-15(13-17)18-14-27-19(20-16-6-2-1-3-7-16)22(18)21-9-11-26-12-10-21/h1-8,13-14H,9-12H2 |
InChI Key |
DNCRRSKDULVMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


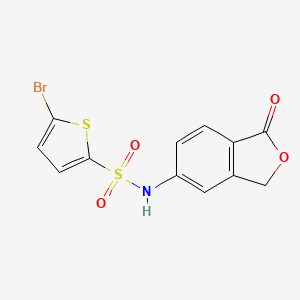
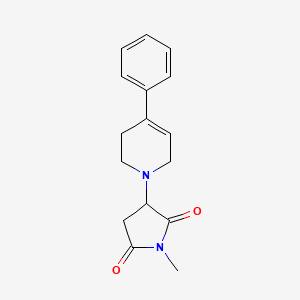
![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11087755.png)
![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
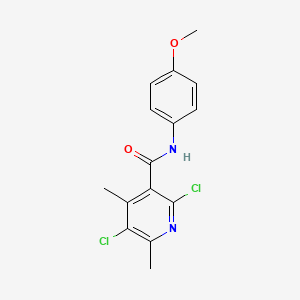
![4-Bromo-2-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol](/img/structure/B11087775.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
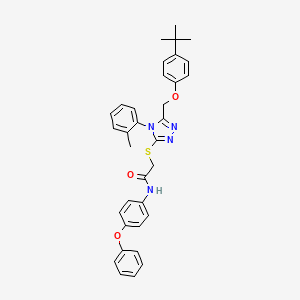
![6-Amino-4-(5-nitrothiophen-2-yl)-3-(pyridin-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11087792.png)

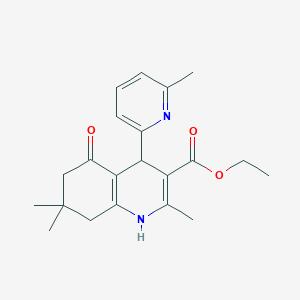
![Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11087816.png)
